molecular formula C14H17NO B8530303 Cyclopentyl-(3-methoxy-phenyl)-acetonitrile

Cyclopentyl-(3-methoxy-phenyl)-acetonitrile

Cat. No. B8530303
M. Wt: 215.29 g/mol
InChI Key: NWUZEKIRHHVHCM-UHFFFAOYSA-N
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Patent
US06358973B1

Procedure details

By working in a way similar to that described in example 16 but using 3-methoxy-phenyl-acetonitrile (4.4 g, 30 mmoles), anhydrous DMF (30 ml), NaH (55-65%, 1.44 g, 36.3 mmoles) and bromocyclopentane (5.4 g, 36.3 mmoles), 5.8 g of the title compound were obtained (yield: 90%).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.[H-].[Na+].Br[CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CN(C=O)C>[CH:15]1([CH:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)[C:10]#[N:11])[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
BrC1CCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C(C#N)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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